-AMP serves as a valuable building block in the synthesis of various organic molecules, including:
1-AMP finds use as a solvating and stabilizing agent in the preparation of nanoparticles. For instance, it plays a role in synthesizing uniform silver nanoparticles smaller than 10 nanometers [].
1-Amino-4-methylpiperazine is a chemical compound with the molecular formula C₅H₁₃N₃ and a molecular weight of 115.1768 g/mol. It is classified as an amine and is structurally characterized by a piperazine ring substituted with an amino group and a methyl group. The IUPAC name for this compound is 4-methylpiperazin-1-amine, and it is also known by other names such as 1-Piperazinamine, 4-methyl- . The compound's structure can be represented by the InChI key RJWLLQWLBMJCFD-UHFFFAOYSA-N, and it has a CAS registry number of 6928-85-4.
1-Amino-4-methylpiperazine exhibits notable biological activities. It has been studied for its potential as a precursor in the synthesis of various biologically active compounds. Some derivatives of this compound have shown promise in pharmacological applications, particularly in developing agents that target specific biological pathways . Its interactions with biological systems suggest potential uses in medicinal chemistry, particularly in drug design.
Several methods have been developed for synthesizing 1-amino-4-methylpiperazine:
1-Amino-4-methylpiperazine finds applications in various fields:
Studies on the interactions of 1-amino-4-methylpiperazine reveal its capacity to form complexes with various metals and ligands. Research indicates that derivatives can react with hydrogen peroxide or elemental sulfur, leading to new chalcogenides that may possess unique properties . These interactions are significant for understanding its potential roles in catalysis and material science.
Several compounds share structural similarities with 1-amino-4-methylpiperazine. Here are a few notable examples:
Compound Name | Structural Features | Unique Aspects |
---|---|---|
Piperazine | Six-membered ring with two nitrogen atoms | Basic structure; less functionalized than 1-amino-4-methylpiperazine |
4-Methylpiperazine | Similar piperazine structure without amino group | Lacks primary amine functionality |
1-Amino-piperidine | Five-membered ring with one nitrogen atom | More basic; different ring size |
1-Amino-2-methylpiperidine | Five-membered ring with two nitrogen atoms | Different substitution pattern affecting reactivity |
The uniqueness of 1-amino-4-methylpiperazine lies in its combination of both amino and methyl functional groups on a piperazine ring, which influences its chemical reactivity and biological activity compared to these similar compounds.
Irritant